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Compound of Interest

Compound Name: Furfuryl formate

Cat. No.: B077410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
furfuryl formate (furan-2-ylmethyl formate), a furan derivative with applications in the flavor
and fragrance industry. This document collates available experimental mass spectrometry data
and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
data to facilitate its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, predicted *H NMR, predicted 3C NMR,
and predicted IR data for furfuryl formate.

Table 1: Mass Spectrometry (MS) Data

The electron ionization (El) mass spectrum of furfuryl formate is characterized by a prominent
base peak resulting from the stable furfuryl cation.
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z

126 49.04 [M]* (Molecular lon)

81 100 [CsHsO]* (Furfuryl cation)
53 42.19 [CaHs]*

52 26.68 [CaHa]*

80 25.31 [CsHaO]*

Data sourced from NIST WebBook and PubChem.[1][2]

Table 2: Predicted *H Nuclear Magnetic Resonance
(NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental
verification is recommended.

Chemical Shift (6, ppm) Multiplicity Assighment
~8.10 Singlet H-formate
~7.45 Multiplet H-5 (furan)
~6.40 Multiplet H-3 (furan)
~6.35 Multiplet H-4 (furan)
~5.20 Singlet -CHz-

Table 3: Predicted **C Nuclear Magnetic Resonance
(NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental
verification is recommended.
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Chemical Shift (6, ppm)

Assignment

~161.0 C=0 (formate)
~148.0 C-2 (furan)
~144.0 C-5 (furan)
~111.0 C-3 (furan)
~110.5 C-4 (furan)
~58.0 -CHa-

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: The following data is predicted based on characteristic functional group frequencies and

should be used as a reference. Experimental verification is recommended.

Wavenumber (cm~—?) Intensity Assignment

~3120-3160 Medium =C-H stretch (furan)
~2960-2980 Medium C-H stretch (methylene)
~1720-1740 Strong C=0 stretch (ester)
~1500-1600 Medium-Strong C=C stretch (furan ring)
~1150-1200 Strong C-O stretch (ester)

~1010 Medium C-O-C stretch (furan ring)
~740-760 Strong =C-H out-of-plane bend (furan)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These represent standard methodologies and may require optimization for specific

instrumentation and sample conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)
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o Sample Preparation: Dilute the furfuryl formate sample in a suitable volatile solvent, such
as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

e Instrumentation: A gas chromatograph equipped with a mass selective detector is used.
e GC Conditions:

o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically
employed.

o Injector Temperature: 250 °C.

o Oven Temperature Program: Initiate at 50 °C, hold for 2 minutes, then ramp at a rate of 10
°C/minute to 250 °C, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
» MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of furfuryl formate in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, acetone-de) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
e 'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.
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o Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

o Process the data with appropriate Fourier transformation, phasing, and baseline
correction.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024 or more) is generally required to achieve an
adequate signal-to-noise ratio.

o Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As furfuryl formate is a liquid, the neat liquid can be analyzed directly.
Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin
film.

e Instrumentation: A Fourier-transform infrared spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the clean, empty salt plates.

[¢]

Place the sample-loaded salt plates in the sample holder.

[e]

Acquire the sample spectrum over a range of 4000 to 400 cm™2,

o

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like furfuryl formate.
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Caption: Spectroscopic analysis workflow for furfuryl formate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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